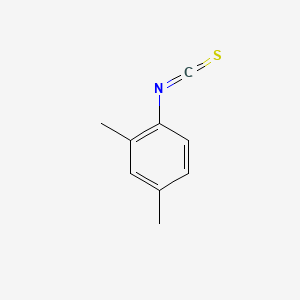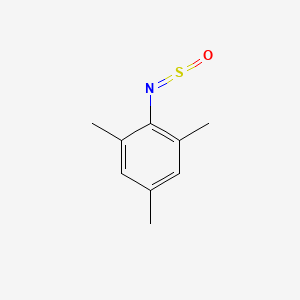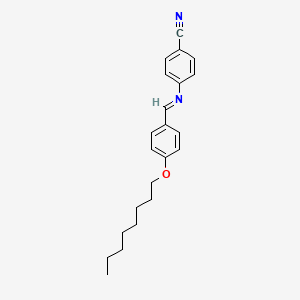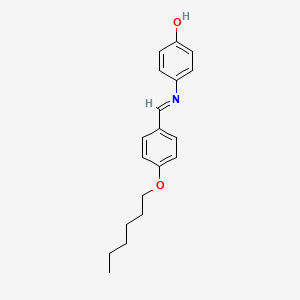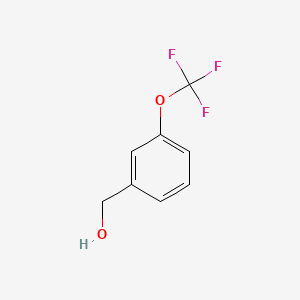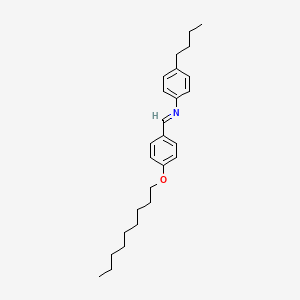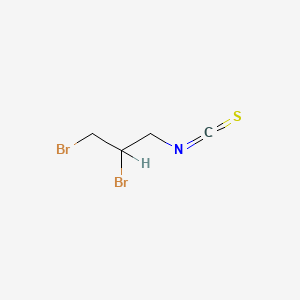
1,3,3-Tricloro-1,1-difluoropropano
Descripción general
Descripción
1,3,3-Trichloro-1,1-difluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl3F2. It is a colorless liquid at room temperature and is known for its use in various industrial applications. The compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a propane backbone.
Aplicaciones Científicas De Investigación
1,3,3-Trichloro-1,1-difluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.
Industry: Used in the production of fluorinated polymers, refrigerants, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3-Trichloro-1,1-difluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,3,3-tetrachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs in the gas phase at elevated temperatures and pressures. The catalyst used can be a fluorinated chromium oxide-based catalyst, which enhances the selectivity and yield of the desired product .
Industrial Production Methods: In industrial settings, the production of 1,3,3-trichloro-1,1-difluoropropane involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3-Trichloro-1,1-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrogen Fluoride (HF): Used in substitution reactions to replace chlorine atoms with fluorine.
Catalysts: Fluorinated chromium oxide-based catalysts are commonly used to enhance reaction rates and selectivity.
Temperature and Pressure: Reactions typically occur at elevated temperatures (200-450°C) and pressures to facilitate the desired transformations.
Major Products Formed:
1,1,3,3-Tetrachloropropane: A common starting material for the synthesis of 1,3,3-trichloro-1,1-difluoropropane.
1,3,3-Trifluoropropene: Formed through dehydrohalogenation reactions.
Mecanismo De Acción
The mechanism of action of 1,3,3-trichloro-1,1-difluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can act as a halogen donor or acceptor, forming weak hydrogen bonds and other interactions with target molecules. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems .
Comparación Con Compuestos Similares
1,1,1,3,3-Pentachloropropane: Another halogenated propane derivative with similar reactivity.
1,1,3,3-Tetrachloropropane: A precursor in the synthesis of 1,3,3-trichloro-1,1-difluoropropane.
1,3,3-Trifluoropropene: A product formed from the dehydrohalogenation of 1,3,3-trichloro-1,1-difluoropropane.
Uniqueness: 1,3,3-Trichloro-1,1-difluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution and elimination reactions makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
1,3,3-trichloro-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXDZKIXFNBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196683 | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-63-9 | |
| Record name | 1,3,3-Trichloro-1,1-difluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of the azeotropic mixtures of 1,3,3-trichloro-1,1-difluoropropane (HCFO-242fa) and hydrogen fluoride?
A: The research paper [] highlights that azeotropic or azeotrope-like mixtures of 1,3,3-trichloro-1,1-difluoropropane (HCFO-242fa) and hydrogen fluoride are valuable as starting materials or intermediates in the production of HFC-245fa (1,1,1,3,3-pentafluoropropane) and HCFO-1233zd (trans-1-chloro-3,3,3-trifluoropropene).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



